molecular formula C7H8O B2742856 (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one CAS No. 16620-79-4

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B2742856
CAS No.: 16620-79-4
M. Wt: 108.14
InChI Key: HUQXEIFQYCVOPD-NTSWFWBYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of (1S,4S)-bicyclo[22It’s known that this compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir .

Mode of Action

The exact mode of action of (1S,4S)-bicyclo[22It’s known that the compound undergoes a 1,3-dipolar rearrangement with acetonitrile oxide . This reaction involves the formation of C−C and O−C bonds, with the electron density at the N−C triple bond being depopulated .

Biochemical Pathways

The compound is involved in the synthesis of carbocyclic nucleosides, such as carbovir . Carbovir is a potent inhibitor of HIV-1 and has been considered as an alternative to AZT . The biochemical pathways affected by (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one and its derivatives would therefore be related to the inhibition of HIV-1.

Result of Action

The molecular and cellular effects of (1S,4S)-bicyclo[22It’s known that the compound and its derivatives can inhibit hiv-1 . This suggests that the compound could have antiviral effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,4S)-bicyclo[22It’s known that the compound can undergo various transformations in the presence of transition metals . This suggests that the compound’s action could be influenced by the presence of certain metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by dehydration. The reaction typically requires heating and the presence of a solvent such as toluene. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of bicyclo[2.2.1]hept-5-en-2-one often involves the catalytic hydrogenation of norbornadiene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then separated and purified using standard industrial techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-one has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-one is unique due to its combination of a bicyclic structure and a carbonyl group, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further distinguish it from similar compounds .

Biological Activity

(1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one, also known as bicyclo[2.2.1]hept-5-en-2-one, is a bicyclic organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈O
  • Molecular Weight : 112.14 g/mol
  • CAS Number : 136511

The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, including chemokine receptors such as CXCR2, demonstrating potential as an antagonist in inflammatory processes .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds derived from this bicyclic structure have shown effectiveness against various cancer cell lines in vitro.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research indicates that bicyclic compounds can disrupt microbial membranes, leading to cell lysis and death .

Study 1: Anticancer Effects

A study investigated the effects of bicyclo[2.2.1]hept-5-en-2-one on human cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1570
MCF-72065
A5491860

Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of bicyclic compounds, this compound was tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These findings highlight the compound's potential as a natural antimicrobial agent.

Properties

IUPAC Name

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQXEIFQYCVOPD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC(=O)[C@@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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